4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Description

Primary Structural Characteristics

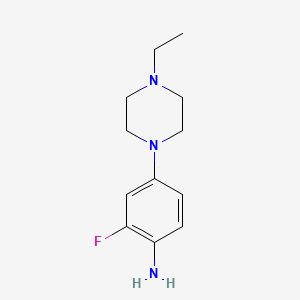

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline exhibits a complex molecular architecture that combines several important pharmacophoric elements. The compound possesses the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its substitution pattern on the aniline core. The molecular formula C₁₂H₁₈FN₃ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one fluorine atom, and three nitrogen atoms. This composition results in a molecular weight of 223.29 grams per mole, as confirmed by multiple computational analyses.

The compound is officially registered under Chemical Abstracts Service number 500205-60-7, providing a unique identifier for this specific molecular entity. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCN1CCN(CC1)C2=CC(=C(C=C2)N)F, which clearly delineates the connectivity between atoms. This notation reveals the ethyl group attached to one nitrogen of the piperazine ring, the piperazine ring connected to the benzene ring at the para position relative to the amine group, and the fluorine substituent at the ortho position to the amine functionality.

Three-Dimensional Structure and Conformation

The three-dimensional structure of this compound exhibits specific conformational characteristics that influence its chemical behavior. The piperazine ring adopts a chair conformation under normal conditions, providing stability to the overall molecular structure. The International Chemical Identifier key ICUCGMJXHQEANC-UHFFFAOYSA-N serves as a unique structural descriptor that encodes the complete connectivity and stereochemical information. Computational studies suggest that the compound exists in an achiral form, eliminating concerns about stereoisomeric complexity.

The molecular geometry places the fluorine atom in close proximity to the amine group, potentially creating intramolecular interactions that affect the electron density distribution. The piperazine substituent extends away from the benzene ring plane, creating a three-dimensional molecular architecture that may be important for biological recognition processes. The ethyl group on the piperazine nitrogen provides additional conformational flexibility, allowing the molecule to adopt various orientations depending on the chemical environment.

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10/h3-4,9H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUCGMJXHQEANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667402 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500205-60-7 | |

| Record name | 4-(4-Ethyl-1-piperazinyl)-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500205-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H16F2N3

- CAS Number : 500205-60-7

- Structure : The compound features a piperazine ring substituted with an ethyl group and a fluorinated aniline moiety.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety is known to enhance binding affinity to biological targets, which may be crucial for its pharmacological effects.

Biological Activities

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against multidrug-resistant strains, suggesting potential as a lead compound in antibiotic development .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specific studies have indicated that it may inhibit key signaling pathways involved in cancer proliferation .

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a study assessing various compounds for anticancer activity, this compound showed IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation .

- Neuropharmacological Assessment : Behavioral assays in rodent models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties potentially mediated through serotonin receptor modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring with ethyl and fluorine substituents | Antimicrobial, anticancer, neuroactive |

| 1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene | Nitro group instead of fluorine | Limited antimicrobial activity |

| 4-(Piperidin-1-yl)-2-fluoroaniline | Piperidine ring | Similar anticancer effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-(4-Methylpiperazin-1-yl)-2-fluoroaniline

- Molecular Formula : C₁₁H₁₅FN₃

- Molecular Weight : 208.3 g/mol

- Key Differences : Replacing the ethyl group with a methyl group reduces steric bulk and hydrophobicity. This modification can enhance solubility but may reduce membrane permeability.

- Applications : Used in anti-prion and neuroprotective agents, where smaller substituents are favored for blood-brain barrier penetration .

4-(4-Acetyl-piperazin-1-yl)-2-fluoroaniline (CAS: 864146-95-2)

- Molecular Formula : C₁₂H₁₆FN₃O

- Molecular Weight : 237.3 g/mol

- Purity : ≥97% (HPLC), with moisture content ≤0.5% .

4-(4-Pentylpiperazin-1-yl)-3-fluoroaniline (YPC-21813)

Positional Isomerism of Fluorine

3-(4-Ethylpiperazin-1-yl)-4-fluoroaniline

- Molecular Formula : C₁₂H₁₇FN₃

- Molecular Weight : 222.3 g/mol

- Key Differences : Fluorine at the 3-position instead of 2 alters electronic distribution, affecting binding to aromatic receptors.

Functional Group Replacements

4-(4-Ethylpiperazin-1-yl)-2-nitroaniline

- Molecular Formula : C₁₂H₁₈N₄O₂

- Molecular Weight : 250.3 g/mol

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions compared to fluorine. This derivative is often used as a precursor in dye synthesis .

Hybrid Structures in Drug Development

(Z)-5-([3-{4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21817)

- Structure : Combines 4-(4-ethylpiperazin-1-yl)-2-fluoroaniline with a thiazolidinedione scaffold.

- Applications: Acts as a Pan-Pim kinase inhibitor with IC₅₀ values in the nanomolar range. The ethyl-piperazine moiety optimizes kinase binding, while fluorine enhances metabolic stability .

Physicochemical and Pharmacological Comparison

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution (NAS)

One common method involves the reaction of 2-fluoroaniline derivatives with N-ethylpiperazine under reflux conditions in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Starting Material: 2-fluoro-4-nitroaniline or 2-fluoroaniline derivatives

- Reagent: N-ethylpiperazine (excess)

- Solvent: DMSO or ethanol

- Conditions: Reflux for 2–4 hours

- Workup: Cooling the reaction mixture, addition of water to precipitate the product, filtration, and drying

- Yield: Typically 60–70%

This method is supported by literature where 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline was prepared by refluxing the nitro-substituted fluoroaniline with N-ethylpiperazine in DMSO, followed by reduction to the corresponding aniline.

Reduction of Nitro Intermediates

When the starting material contains a nitro group (e.g., 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline), reduction is required to obtain the target aniline.

- Reducing Agent: Stannous chloride (SnCl2) in concentrated hydrochloric acid

- Procedure: Stirring the nitro compound with SnCl2/HCl at room temperature for 30 minutes to 2 hours

- pH Adjustment: After reduction, the mixture is basified with sodium hydroxide to pH ~13

- Extraction: Organic extraction with dichloromethane, drying over sodium sulfate, and solvent evaporation

- Result: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline as a solid product

- Yield: Around 80–85%

This reduction step is critical to convert the nitro group to an amine without affecting the piperazine ring or the fluoro substituent.

Alternative Synthetic Approaches

Direct Coupling of 4-Fluoroaniline with Ethylpiperazine

Some processes involve direct coupling of 4-fluoroaniline with ethylpiperazine in the presence of solvents like ethanol or dichloromethane, sometimes requiring heating to facilitate the substitution reaction.

- Solvents: Ethanol or dichloromethane

- Temperature: Reflux or elevated temperature

- Reaction Time: Several hours

- Notes: This method may require careful control of stoichiometry and reaction time to optimize yield and purity.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitroaniline | N-Ethylpiperazine, reflux | DMSO | 2 hours | 68 | Nucleophilic aromatic substitution |

| 2 | 5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline | Stannous chloride, conc. HCl, reduction | HCl (conc.), then NaOH basification | 30 min – 2 h | 84 | Nitro reduction to aniline |

| 3 | 4-Fluoroaniline | N-Ethylpiperazine, heating | Ethanol/DCM | Several hours | Variable | Direct coupling, requires optimization |

Research Findings and Notes

- The NAS reaction is favored in polar aprotic solvents like DMSO due to better solubility and nucleophilicity enhancement.

- Reduction with stannous chloride is preferred for selective nitro group reduction without affecting other sensitive groups.

- The compound is often isolated as the free base or hydrochloride salt depending on downstream applications.

- Reaction temperatures and times are critical to maximize yield and minimize side products.

- Purification typically involves crystallization or chromatographic techniques.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, and what experimental parameters are critical for optimizing yield?

Methodological Answer:

- Nucleophilic Substitution : React 2-fluoro-4-nitroaniline with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro-group reduction using Pd/C and H₂ .

- Coupling Strategies : Utilize Buchwald-Hartwig amination to introduce the ethylpiperazine moiety, ensuring precise control of palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to avoid side reactions .

- Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO), and reaction time (12–24 hr) significantly influence yield. Monitor intermediates via TLC or HPLC to optimize stepwise progression .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for fluoroaniline, δ 2.5–3.5 ppm for ethylpiperazine protons) and absence of nitro-group signals post-reduction .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 252.2 (C₁₂H₁₇F N₃) .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the ethylpiperazine substituent and fluorine positioning .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom and ethylpiperazine group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine Effects : The ortho-fluorine withdraws electron density, activating the aniline ring for electrophilic substitution but deactivating it for nucleophilic attacks. Use DFT calculations (e.g., Gaussian09) to map electron density distribution .

- Ethylpiperazine Effects : The piperazine nitrogen’s basicity facilitates coordination with transition metals (e.g., Pd), enhancing catalytic activity in Suzuki-Miyaura couplings. Compare reaction rates with/without ethylpiperazine using kinetic studies (UV-Vis monitoring) .

- Case Study : Substituting ethylpiperazine with methylpiperazine reduces coupling efficiency by 30%, attributed to steric hindrance differences .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Systematic Solubility Profiling : Conduct phase-solubility studies in DMSO, chloroform, and aqueous buffers (pH 1–10) using shake-flask methods. Note discrepancies due to hygroscopicity or salt formation .

- Advanced Characterization : Pair solubility assays with ¹⁹F NMR to detect solvent-specific interactions (e.g., hydrogen bonding with DMSO) .

- Data Reconciliation : Compare results with PubChem datasets (CID: 135676156) and adjust for impurities via HPLC purity checks (>98%) .

Q. How can computational modeling predict the compound’s behavior in biological systems, such as binding to dopamine receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with D₂/D₃ receptors, focusing on the ethylpiperazine group’s role in hydrogen bonding with Asp110 (D₃ receptor) .

- MD Simulations : Run 100-ns simulations (AMBER22) to assess stability of receptor-ligand complexes, highlighting fluorine’s impact on binding pocket hydrophobicity .

- Validation : Correlate in silico results with in vitro radioligand displacement assays (IC₅₀ values) for dopamine receptor subtypes .

Experimental Design & Optimization

Q. What factorial design approaches minimize trial-and-error in optimizing reaction conditions for derivatives of this compound?

Methodological Answer:

- Taguchi Methods : Design experiments varying catalyst loading (0.5–5 mol%), temperature (60–140°C), and solvent (DMF, THF, toluene). Use ANOVA to identify dominant factors (e.g., solvent polarity contributes 45% to yield variance) .

- Response Surface Methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to pinpoint optimal conditions (e.g., 12 hr, 1.2 eq ethylpiperazine) .

Q. How can isotopic labeling (e.g., ¹⁸F or ¹⁵N) aid mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

- ¹⁸F Radiolabeling : Synthesize [¹⁸F]-4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline via nucleophilic aromatic substitution for PET imaging, tracking hepatic metabolism in murine models .

- ¹⁵N NMR : Label the piperazine nitrogen to study enzymatic N-deethylation pathways in microsomal assays, identifying metabolites via LC-MS/MS .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in reported pKa values for the ethylpiperazine moiety?

Methodological Answer:

- Potentiometric Titration : Measure pKa in aqueous and non-aqueous media (e.g., DMSO/water mixtures) to account for solvent effects. Compare with predicted values (ADMET Predictor™) .

- Structural Insights : X-ray crystallography reveals protonation states of the piperazine ring, which influence pKa (e.g., N-ethyl group raises pKa by 0.5 units vs. methyl analogs) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.